1,3-Bis(2,4-dimethoxyphenyl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4-dimethoxyphenyl)urea can be synthesized through the reaction of 2,4-dimethoxyaniline with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of triphosgene is preferred due to its stability and ease of handling compared to phosgene . The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
1,3-Bis(2,4-dimethoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3,4-dimethoxyphenyl)urea: Similar in structure but with different substitution patterns on the phenyl rings.
1,3-Bis(2,5-dimethoxyphenyl)urea: Another derivative with different methoxy group positions.
Uniqueness
The presence of methoxy groups at the 2 and 4 positions of the phenyl rings can affect the compound’s electronic properties and interactions with other molecules .
Properties
CAS No. |
56402-79-0 |
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Molecular Formula |
C17H20N2O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,3-bis(2,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C17H20N2O5/c1-21-11-5-7-13(15(9-11)23-3)18-17(20)19-14-8-6-12(22-2)10-16(14)24-4/h5-10H,1-4H3,(H2,18,19,20) |
InChI Key |
XXHWTNYJQYPNGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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